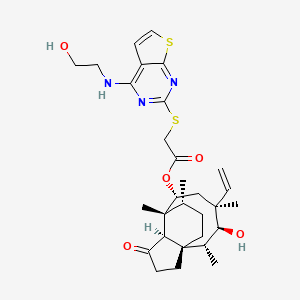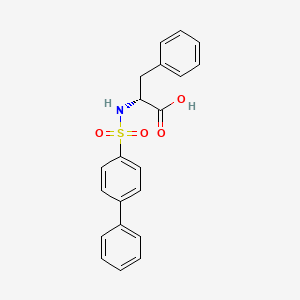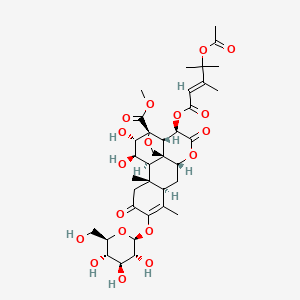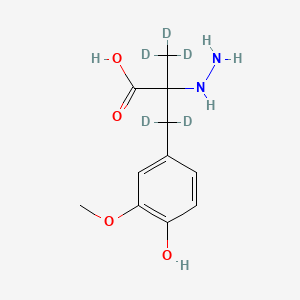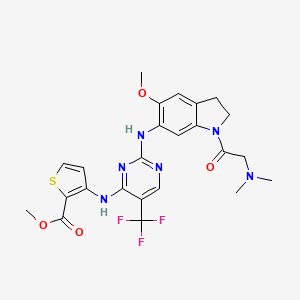
Plk1-IN-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Plk1-IN-4 is a small molecule inhibitor specifically targeting polo-like kinase 1 (PLK1), a serine/threonine protein kinase. PLK1 plays a crucial role in various stages of mitosis, including G2/M transition, mitotic entry, and cytokinesis. Overexpression of PLK1 has been observed in several types of cancer, making it a significant target for anticancer therapies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Plk1-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reduce production costs .
化学反应分析
Types of Reactions
Plk1-IN-4 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学研究应用
Plk1-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PLK1 in various chemical reactions and pathways.
Biology: Employed in cell biology to investigate the effects of PLK1 inhibition on cell cycle progression, mitosis, and cytokinesis.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit PLK1, which is overexpressed in many cancers. .
Industry: Utilized in the development of new therapeutic strategies and drug formulations targeting PLK1
作用机制
Plk1-IN-4 exerts its effects by specifically binding to the ATP-binding site of PLK1, thereby inhibiting its kinase activity. This inhibition disrupts the normal function of PLK1 in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the G2/M checkpoint, DNA damage response, and mitotic spindle assembly .
相似化合物的比较
Similar Compounds
Onvansertib: Another PLK1 inhibitor currently under clinical investigation for its anticancer properties.
BI 2536: A well-known PLK1 inhibitor that has shown efficacy in preclinical cancer models.
Volasertib: A PLK1 inhibitor that has been evaluated in clinical trials for various cancers.
Uniqueness of Plk1-IN-4
This compound is unique due to its high specificity and potency in inhibiting PLK1. It has demonstrated superior efficacy in preclinical studies compared to other PLK1 inhibitors, making it a promising candidate for further development as an anticancer therapeutic .
属性
分子式 |
C24H25F3N6O4S |
|---|---|
分子量 |
550.6 g/mol |
IUPAC 名称 |
methyl 3-[[2-[[1-[2-(dimethylamino)acetyl]-5-methoxy-2,3-dihydroindol-6-yl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C24H25F3N6O4S/c1-32(2)12-19(34)33-7-5-13-9-18(36-3)16(10-17(13)33)30-23-28-11-14(24(25,26)27)21(31-23)29-15-6-8-38-20(15)22(35)37-4/h6,8-11H,5,7,12H2,1-4H3,(H2,28,29,30,31) |
InChI 键 |
INSBBZOXHUDXOP-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC(=O)N1CCC2=CC(=C(C=C21)NC3=NC=C(C(=N3)NC4=C(SC=C4)C(=O)OC)C(F)(F)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


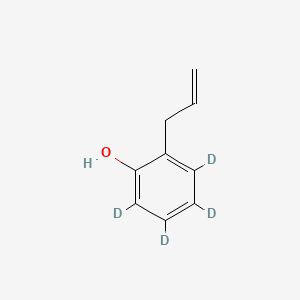

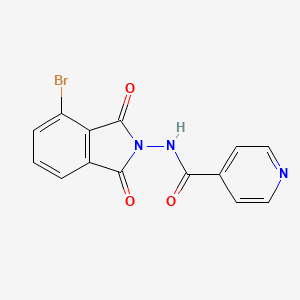
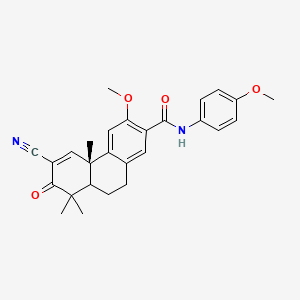
![4-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;5-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B12420347.png)
